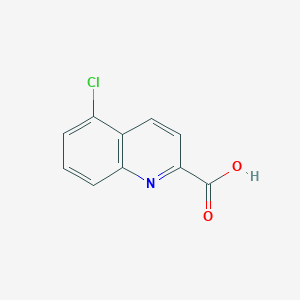

5-Chloroquinoline-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

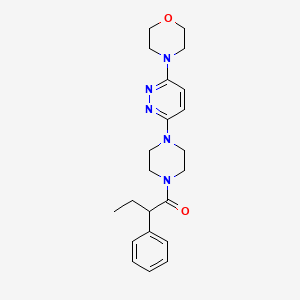

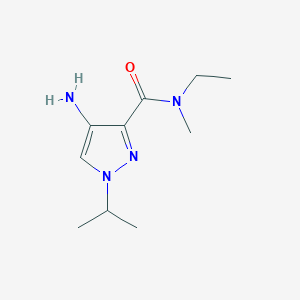

5-Chloroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is a solid substance and is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6ClNO2/c11-7-2-1-3-8-6 (7)4-5-9 (12-8)10 (13)14/h1-5H, (H,13,14) .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For instance, they can undergo nucleophilic and electrophilic substitution reactions . The specific reactions that this compound undergoes are not explicitly mentioned in the sources.Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 207.62 . It is stored in a dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the sources.科学的研究の応用

Synthesis of Novel Antitubercular Agents

A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized, utilizing 5-Chloroquinoline-2-carboxylic acid as an intermediate. These compounds exhibited promising antitubercular activity against Mycobacterium tuberculosis, with lower cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).

Antimicrobial Applications

Chlorogenic Acid, which can be confused with derivatives of this compound due to its name, shows antimicrobial activity against a range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This property makes it valuable for food preservation and as a potential additive in food products to extend shelf life and ensure safety (Santana-Gálvez et al., 2017).

Glycine Site on NMDA Receptor Antagonism

The compound 2-Carboxytetrahydroquinolines, derived from modifications of this compound, showed antagonist activity at the glycine site on the NMDA receptor. This suggests its potential application in neurological research and treatment strategies (Carling et al., 1992).

Development of New Quinoline Derivatives

Research on 2-chloroquinoline-3-carbaldehyde, related to this compound, showcased its importance in synthesizing new quinoline derivatives. These compounds have various synthetic and biological applications, demonstrating the versatility of chloroquinoline structures in medicinal chemistry (Hamama et al., 2018).

Chemosensor for Cadmium

5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound related to this compound, selectively responds to Cd2+ ions over other tested metal ions via a significant increase in fluorescence. This suggests its utility in environmental monitoring, particularly for detecting cadmium in waste effluent streams and food products (Prodi et al., 2001).

Safety and Hazards

The safety information for 5-Chloroquinoline-2-carboxylic acid includes hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

While specific future directions for 5-Chloroquinoline-2-carboxylic acid are not mentioned in the sources, quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions could involve further exploration of its potential applications in these areas.

特性

IUPAC Name |

5-chloroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPSPUQAPOBPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2648220.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide](/img/structure/B2648223.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide](/img/structure/B2648228.png)

![Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2648229.png)

![1-chloro-N-[1-(furan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2648236.png)